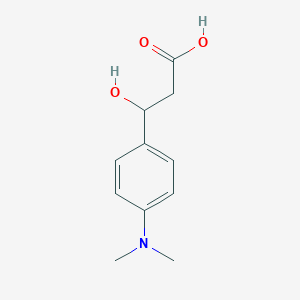![molecular formula C8H18ClNO B13544445 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)
3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-piperidinol.
Alkylation: The 3-piperidinol is then alkylated with 1-bromopropane under basic conditions to form 3-[(3S)-piperidin-3-yl]propan-1-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions followed by purification steps such as crystallization or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Results in various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used in the synthesis of biologically active molecules that interact with specific receptors or enzymes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as precursors to drugs that target neurological or cardiovascular conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-4-yl)propan-1-ol hydrochloride
- 3-(Piperidin-2-yl)propan-1-ol hydrochloride
Comparison
Compared to its analogs, 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride has unique stereochemistry that can influence its reactivity and interaction with biological targets. This stereochemistry can result in different pharmacological profiles and chemical behaviors, making it distinct in its applications.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
3-[(3S)-piperidin-3-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c10-6-2-4-8-3-1-5-9-7-8;/h8-10H,1-7H2;1H/t8-;/m0./s1 |
InChI Key |
FZYSJNGXDDZHNJ-QRPNPIFTSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)CCCO.Cl |
Canonical SMILES |
C1CC(CNC1)CCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


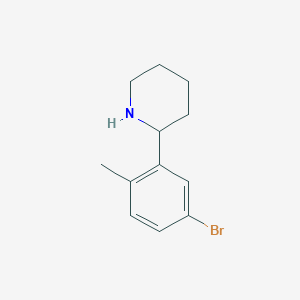
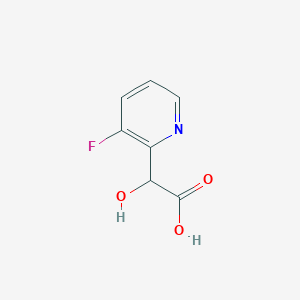
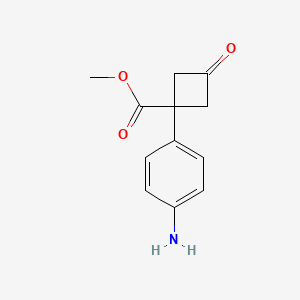
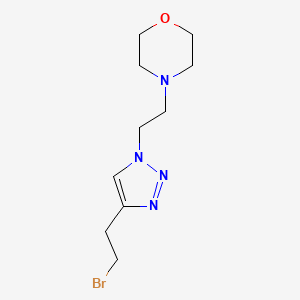

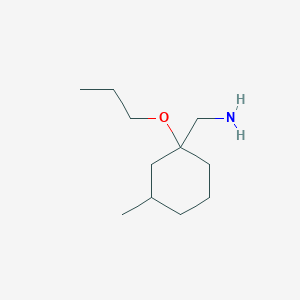
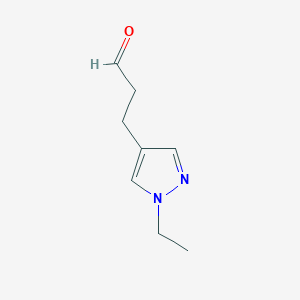
![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
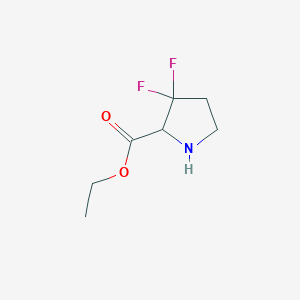
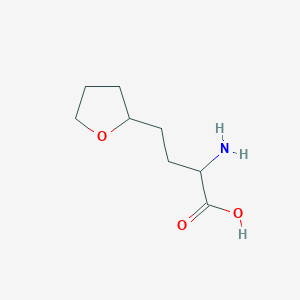

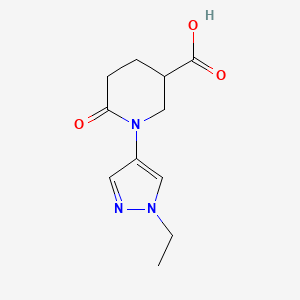
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)
